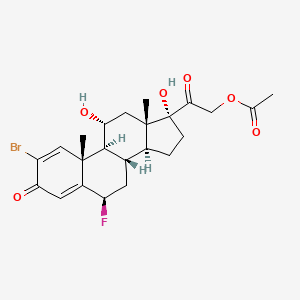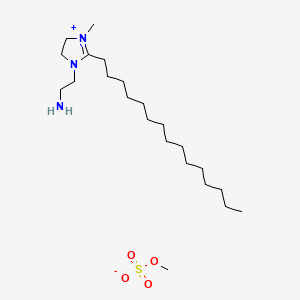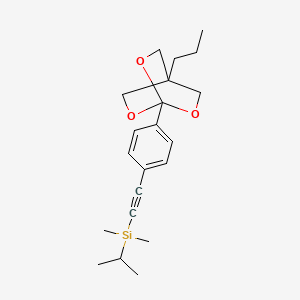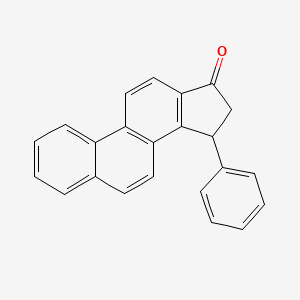
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid, a class of steroid hormones known for their anti-inflammatory and immunosuppressive properties. This compound is structurally related to prednisolone and betamethasone, which are widely used in medical treatments for their potent effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, including halogenation, fluorination, and acetylation. The process typically starts with a pregnane derivative, which undergoes bromination at the 2-position and fluorination at the 6beta-position. The hydroxyl groups at the 11alpha, 17, and 21 positions are introduced through selective oxidation and reduction reactions. Finally, the acetate group is added at the 21-position through acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Acetylation: Introduction of acetate groups at specific positions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, fluorine gas.
Acetylating agents: Acetic anhydride, acetyl chloride
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as different halogenated, oxidized, or acetylated forms .
Aplicaciones Científicas De Investigación
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other glucocorticoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of pharmaceutical formulations and as a standard in quality control
Mecanismo De Acción
The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of genes involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Betamethasone: 9alpha-fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
Uniqueness
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of both bromine and fluorine atoms, which enhance its biological activity and stability. The specific positioning of these halogens contributes to its distinct pharmacological profile compared to other glucocorticoids .
Propiedades
Número CAS |
60864-62-2 |
|---|---|
Fórmula molecular |
C23H28BrFO6 |
Peso molecular |
499.4 g/mol |
Nombre IUPAC |
[2-[(6R,8S,9S,10S,11R,13S,14S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28BrFO6/c1-11(26)31-10-19(29)23(30)5-4-13-12-6-16(25)14-7-17(27)15(24)8-21(14,2)20(12)18(28)9-22(13,23)3/h7-8,12-13,16,18,20,28,30H,4-6,9-10H2,1-3H3/t12-,13-,16+,18+,20+,21-,22-,23-/m0/s1 |
Clave InChI |
VLHFEVUZLWCVEM-RCYUAJJPSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C(=CC34C)Br)F)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)






